molecular formula C4H10OS B6234752 (2R)-2-methoxypropane-1-thiol CAS No. 2348272-86-4

(2R)-2-methoxypropane-1-thiol

Cat. No.: B6234752
CAS No.: 2348272-86-4
M. Wt: 106.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Methoxypropane-1-thiol is an organic compound with the molecular formula C4H10OS It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-methoxypropane-1-thiol can be achieved through several methods. One common approach involves the bromomethylation of thiols using paraformaldehyde and hydrobromic acid in acetic acid. This method minimizes the generation of highly toxic byproducts and provides a high yield of the desired product . Another method involves the Grignard reaction, where a compound with optical activity is reacted with a suitable reagent under controlled conditions to produce the desired thiol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Grignard reaction is particularly favored due to its scalability and efficiency in producing high-purity compounds. The reaction conditions are carefully controlled to ensure the desired enantiomer is obtained, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methoxypropane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the thiol group, which is highly reactive.

Common Reagents and Conditions

    Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions include disulfides, alcohols, and substituted thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Methoxypropane-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2R)-2-methoxypropane-1-thiol exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with these targets, altering their activity and function. This interaction is crucial in both its biological activity and its use in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Methoxypropane-1-thiol: The enantiomer of (2R)-2-methoxypropane-1-thiol, which has similar chemical properties but different biological activity due to its chiral nature.

    2-Methoxyethanethiol: A related compound with a similar structure but different reactivity and applications.

Uniqueness

This compound is unique due to its specific chiral configuration, which influences its reactivity and interactions with other molecules. This makes it valuable in applications where chirality is crucial, such as in the synthesis of enantiomerically pure compounds and in biological research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-2-methoxypropane-1-thiol can be achieved through a three-step process involving the protection of a thiol group, the alkylation of a protected thiol, and the deprotection of the thiol group.", "Starting Materials": [ "Methanol", "Sodium hydroxide", "2-bromo-1-methoxypropane", "Thiophenol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Protection of Thiophenol", "Thiophenol is reacted with methanol and sodium hydroxide to form sodium methoxide and 2-methoxythiophenol.", "Step 2: Alkylation of Protected Thiol", "2-bromo-1-methoxypropane is reacted with 2-methoxythiophenol in the presence of sodium bicarbonate to form (2R)-2-methoxypropane-1-thiol.", "Step 3: Deprotection of Thiol Group", "The protected thiol group is deprotected by reacting the product from step 2 with hydrochloric acid and sodium chloride.", "The product is then dried with anhydrous magnesium sulfate to obtain (2R)-2-methoxypropane-1-thiol." ] }

CAS No.

2348272-86-4

Molecular Formula

C4H10OS

Molecular Weight

106.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.